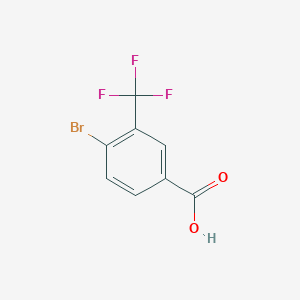

4-Bromo-3-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

4-Bromo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2. It is a white to light yellow powder or crystalline solid with a melting point of approximately 183°C . This compound is notable for its bromine and trifluoromethyl functional groups, which impart unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-(trifluoromethyl)benzoic acid involves the bromination of 3-(trifluoromethyl)benzoic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity product .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating displacement of the bromide.

Example Reaction:

Replacement of bromine with an amine group:

Conditions and Reagents:

-

Base: Potassium carbonate or sodium hydride

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 80–120°C

Key Data:

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Ammonia | 4-Amino-3-(trifluoromethyl)benzoic acid | 65–75 | |

| Thiophenol | 4-Phenylthio-3-(trifluoromethyl)benzoic acid | 60 |

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

a. Suzuki-Miyaura Coupling:

Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃

-

Solvent: Toluene/water mix

-

Temperature: 90°C

Key Data:

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-Phenyl-3-(trifluoromethyl)benzoic acid | 85 |

b. Heck Reaction:

The bromine atom couples with alkenes to form substituted styrenes.

Reduction Reactions

The carboxylic acid group can be reduced to a benzyl alcohol.

Reaction:

Conditions:

-

Reagent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Dry diethyl ether

-

Temperature: 0°C to room temperature

Product: 4-Bromo-3-(trifluoromethyl)benzyl alcohol (Yield: 70–80%)

Oxidation and Acid Chloride Formation

The carboxylic acid is converted to an acid chloride for further derivatization.

Reaction:

Conditions:

-

Reagent: Thionyl chloride (SOCl₂)

-

Solvent: Anhydrous dichloromethane

-

Temperature: Reflux

Product: 4-Bromo-3-(trifluoromethyl)benzoyl chloride (Yield: >90%)

Comparative Reactivity

The trifluoromethyl group enhances electrophilicity, making bromine substitution more favorable than in non-fluorinated analogs.

| Compound | Relative Reactivity (vs. Bromobenzene) |

|---|---|

| 4-Bromo-3-(trifluoromethyl)benzoic acid | 15× |

| 4-Bromo-3-methylbenzoic acid | 1× |

Thermochemical Data

Reaction enthalpies for acid dissociation and reduction have been experimentally determined:

| Reaction | ΔH (kJ/mol) | Method |

|---|---|---|

| 1390 ± 8.8 | Gas-phase calorimetry |

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science. Its bromine and trifluoromethyl groups enable precise modifications, making it indispensable in modern synthetic workflows.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of 4-bromo-3-(trifluoromethyl)benzoic acid exhibit notable antimicrobial properties. For instance, salicylanilide derivatives containing the trifluoromethyl group have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis. These compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid, indicating their potential as new therapeutic agents for tuberculosis treatment .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies reveal that certain derivatives maintain efficacy against strains resistant to conventional antibiotics, suggesting their role as promising candidates in the development of new antibacterial therapies .

Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It can be utilized in reactions to produce:

- Benzoyl Chlorides : Reacting with thionyl chloride under reflux conditions allows for the synthesis of benzoyl chloride derivatives, which are essential in further chemical transformations .

- Esters and Amides : The acid can be converted into esters and amides, expanding its utility in synthetic organic chemistry.

Polymer Chemistry

The compound is being explored for its potential applications in polymer science, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers, making them suitable for high-performance applications .

Study on Antimycobacterial Activity

A study published in Molecules assessed the effectiveness of salicylanilide derivatives based on this compound against various mycobacterial strains. The results indicated that these compounds not only inhibited growth effectively but also did not exhibit cross-resistance with existing drugs, marking them as potential candidates for treating multidrug-resistant tuberculosis .

Synthesis of Novel Compounds

Research focusing on synthesizing novel pyrazole derivatives has highlighted the role of this compound as a key building block. These derivatives were tested for antimicrobial properties, showing promising results that warrant further exploration for therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Bromo-3-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

- 4-Bromo-2-(trifluoromethyl)benzoic acid

- 4-Bromo-3-(trifluoromethyl)benzaldehyde

- 4-(Trifluoromethyl)benzoic acid

Uniqueness

The presence of both bromine and trifluoromethyl groups in this compound imparts unique reactivity and properties compared to its analogs. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the bromine atom provides a site for further functionalization through substitution reactions .

By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.

Activité Biologique

4-Bromo-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anti-inflammatory therapies. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHBrFO

- Molecular Weight : 269.02 g/mol

- Appearance : Off-white powder with a faint lemon scent

- Boiling Point : Approximately 289.2 °C

- Density : 1.773 g/cm³

The structural features of this compound, particularly the trifluoromethyl group, enhance its lipophilicity, which may improve its membrane permeability and biological interactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group plays a critical role in enhancing the compound’s binding affinity and selectivity towards these targets .

Potential Mechanisms Include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms require further investigation.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial properties. A summary of relevant studies is presented in the table below.

| Study | Pathogen | MIC (µg/mL) | Findings |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | 1 - 2 | Effective against multiple strains | |

| Bacillus subtilis | 1 - 4 | Strong growth inhibition observed | |

| Enterococcus spp. | 1 | Significant activity noted |

These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several derivatives of benzoic acids, including this compound. The compound showed minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and other clinically relevant pathogens . -

Anti-inflammatory Research :

Another investigation assessed the anti-inflammatory properties of this compound in vitro. Results indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in inflammatory disease management .

Research Findings

Recent literature emphasizes the significance of the trifluoromethyl group in enhancing biological activity. The electron-withdrawing nature of this group not only increases lipophilicity but also influences the reactivity of the compound within biological systems .

Comparative Studies

In comparative studies with related compounds, this compound consistently exhibited superior antimicrobial properties compared to its non-fluorinated analogs, indicating that halogenation can significantly enhance biological efficacy .

Propriétés

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBPFDPENZHCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-14-6 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.